molecular formula C6H5Cl3N2 B095802 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine CAS No. 16768-43-7

2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine

Cat. No.: B095802
CAS No.: 16768-43-7
M. Wt: 211.5 g/mol
InChI Key: XPHHRYQLVDQYDR-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a chloromethyl group at position 5, and a methyl group at position 6 on the pyrimidine ring. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine typically involves the chlorination of 5-methyl-2,4-dichloropyrimidine. One common method includes the reaction of 5-methyl-2,4-dichloropyrimidine with formaldehyde and hydrochloric acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which is subsequently chlorinated to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The chloromethyl group at position 5 can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding dihydropyrimidine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: The compound is a key intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.

    Industry: It is employed in the production of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine is primarily based on its ability to interact with nucleophilic sites in biological molecules. The chloromethyl group at position 5 is highly reactive and can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity. This property makes it a valuable tool in the design of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-methylpyrimidine: Lacks the chloromethyl group at position 5, making it less reactive in nucleophilic substitution reactions.

    2,4-Dichloro-6-methylpyrimidine: Lacks the chloromethyl group at position 5, resulting in different chemical reactivity.

    2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 6, which alters its chemical properties and reactivity.

Uniqueness

2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine is unique due to the presence of the chloromethyl group at position 5, which significantly enhances its reactivity in nucleophilic substitution reactions. This makes it a versatile intermediate in the synthesis of a wide range of biologically active compounds.

Properties

IUPAC Name

2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2/c1-3-4(2-7)5(8)11-6(9)10-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHHRYQLVDQYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544031
Record name 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16768-43-7
Record name 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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